molecular formula C5H5N5S B7945009 2-Amino-1,2-dihydropurine-6-thione

2-Amino-1,2-dihydropurine-6-thione

Cat. No.: B7945009
M. Wt: 167.19 g/mol
InChI Key: QIUWTFAWUWZASF-UHFFFAOYSA-N
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Description

2-Amino-1,2-dihydropurine-6-thione is a purine derivative characterized by an amino group at position 6 and a thione group at position 2. Its molecular formula is C₅H₅N₅S, and it is recognized by multiple synonyms, including 2-Mercapto-6-aminopurine, 2-Thioadenine, and NSC 52758 . Key identifiers include CAS numbers 3647-48-1 and 936-24-3, which are frequently cited in supplier databases for research and industrial procurement . Structurally, the compound features a bicyclic purine core with a thiol substituent, distinguishing it from canonical purines like adenine. This modification enhances its reactivity in nucleophilic substitution and metal coordination reactions, making it valuable in biochemical studies and drug development, particularly in designing nucleoside analogs .

Properties

IUPAC Name

2-amino-1,2-dihydropurine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1,5H,6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUWTFAWUWZASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(NC(=S)C2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,2-dihydropurine-6-thione typically involves the reaction of 6-mercaptopurine with various reagents. One common method includes the reaction of 6-mercaptopurine with 1,2-dibromoethane in the presence of a base, leading to the formation of the desired compound through intramolecular cyclization .

Industrial Production Methods: Industrial production methods for 2-Amino-1,2-dihydropurine-6-thione are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1,2-dihydropurine-6-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alkoxides are commonly employed.

Major Products Formed:

    Oxidation: Disulfides and sulfoxides.

    Reduction: Thiol derivatives.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

2-Amino-1,2-dihydropurine-6-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1,2-dihydropurine-6-thione involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes involved in nucleotide synthesis by mimicking natural purine substrates. This inhibition can lead to the disruption of DNA and RNA synthesis, which is particularly useful in anticancer and antiviral therapies .

Comparison with Similar Compounds

Core Heterocycle

  • 2-Amino-1,2-dihydropurine-6-thione: Purine-based (fused imidazole-pyrimidine ring) with a thione group at position 2 .
  • 6-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one: Pyridine-derived, featuring a ketone group and methyl substituents .
  • 6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione: Quinoxaline backbone with dual ketone groups and methyl groups .

Functional Groups

  • Thione vs. Ketone Reactivity: The thione group in the target compound confers higher nucleophilicity compared to the ketone groups in the pyridinone and quinoxaline derivatives, enabling distinct reactivity in redox and coordination chemistry.

Physical and Chemical Properties

Property 2-Amino-1,2-dihydropurine-6-thione 6-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one 6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione
CAS Number 3647-48-1, 936-24-3 Not listed in evidence Not listed in evidence
Molecular Formula C₅H₅N₅S C₇H₁₀N₂O₂ (inferred) C₁₀H₁₁N₃O₂ (inferred)
Key Functional Groups Amino, thione, purine Amino, ketone, pyridine Amino, dual ketones, quinoxaline
Solubility Moderate in polar solvents Likely higher due to methyl groups Limited data available
Thermal Stability Stable up to 200°C (estimated) Lower due to ketone lability Moderate, stabilized by aromaticity

Research Findings and Limitations

  • Gaps in Comparative Studies: No direct experimental data on solubility or reactivity comparisons are available in the provided evidence. Future studies should prioritize head-to-head analyses under standardized conditions.

Biological Activity

2-Amino-1,2-dihydropurine-6-thione is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This compound exhibits unique mechanisms of action, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-Amino-1,2-dihydropurine-6-thione is characterized by the presence of a thiol group, which plays a crucial role in its biological activity. The molecular formula is C5H5N5SC_5H_5N_5S, and it belongs to the class of thiourea derivatives.

1. Anticancer Activity

Research indicates that 2-Amino-1,2-dihydropurine-6-thione acts as an antimetabolite , selectively targeting cancer cells. Its mechanism involves interference with cellular metabolic pathways that are crucial for cancer cell proliferation.

  • IC50 Values : Studies have demonstrated IC50 values ranging from 3 to 20 µM against various cancer cell lines, including those associated with breast and prostate cancers .
  • Mechanism of Action : The compound inhibits angiogenesis and alters signaling pathways involved in tumor growth, leading to apoptosis in treated cells .

2. Antimicrobial Activity

The compound has also shown significant antimicrobial properties against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : In studies, the MIC against pathogens such as E. faecalis and P. aeruginosa ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .
  • Inhibition Zones : The inhibition zones measured were substantial, with diameters reaching up to 30 mm for certain strains .

3. Anti-inflammatory Activity

Preliminary studies suggest that 2-Amino-1,2-dihydropurine-6-thione may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α.

CompoundIL-6 Inhibition (%)TNF-α Inhibition (%)
2-Amino-1,2-dihydropurine-6-thione89%78%
Dexamethasone (control)100%100%

This data indicates a promising potential for therapeutic applications in inflammatory diseases .

Case Studies

A notable study highlighted the effects of this compound on human leukemia cell lines. The treatment resulted in significant alterations in cell morphology and viability, suggesting effective induction of apoptosis at low concentrations (IC50 as low as 1.50 µM) .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2-Amino-1,2-dihydropurine-6-thione to ensure structural fidelity and purity?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation reactions. For characterization, use a combination of high-performance liquid chromatography (HPLC) to assess purity (>95%) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the tautomeric structure. Mass spectrometry (MS) should validate molecular weight. Document reagent purity, reaction conditions (e.g., temperature, solvent), and purification steps (e.g., recrystallization solvents) to ensure reproducibility .

Q. What safety protocols are essential when handling 2-Amino-1,2-dihydropurine-6-thione given limited toxicological data?

  • Methodological Answer : Assume precautionary measures due to incomplete toxicology profiles. Use personal protective equipment (PPE: gloves, lab coat, goggles) and work in a fume hood. Store the compound away from strong oxidizers (e.g., peroxides) to avoid hazardous reactions. Monitor for decomposition products during experiments, and dispose of waste via approved chemical protocols .

Q. How can researchers ensure reproducibility in synthesizing derivatives of 2-Amino-1,2-dihydropurine-6-thione?

  • Methodological Answer : Standardize reaction parameters (e.g., molar ratios, catalyst loadings, reaction time) and validate each intermediate via thin-layer chromatography (TLC). For enzymatic derivatization (e.g., phosphorylation), use purified enzymes (e.g., phosphoribosyltransferases) and quantify yields via UV-spectroscopy at λ~260 nm. Report batch-specific details (e.g., enzyme lot numbers, buffer conditions) .

Advanced Research Questions

Q. How should contradictory toxicological data (e.g., carcinogenicity vs. no acute toxicity) be resolved for 2-Amino-1,2-dihydropurine-6-thione?

  • Methodological Answer : Conduct tiered studies:

  • In vitro : Test mutagenicity via Ames assay (bacterial reverse mutation) and mammalian cell micronucleus tests.
  • In vivo : Use rodent models to assess chronic exposure effects (e.g., subcutaneous administration in rats for tumorigenicity). Compare results against structural analogs (e.g., 2-Amino-6-chloropurine) to identify structure-activity relationships (SARs). Discrepancies may arise from metabolic activation differences, requiring metabolite profiling via LC-MS .

Q. What strategies optimize the enzymatic synthesis of 2-Amino-1,2-dihydropurine-6-thione derivatives with high regioselectivity?

  • Methodological Answer : Screen enzyme libraries (e.g., purine nucleoside phosphorylases) under varied pH and cofactor conditions (e.g., ATP/Mg²⁺). Use directed evolution to enhance catalytic efficiency for non-natural substrates. Monitor reaction progress via real-time NMR or HPLC. For regioselectivity, employ computational docking simulations to predict enzyme-substrate binding modes .

Q. How can tautomeric equilibria of 2-Amino-1,2-dihydropurine-6-thione be experimentally and computationally analyzed to resolve spectral ambiguities?

  • Methodological Answer :

  • Experimental : Use vibrational spectroscopy (FT-IR/Raman) to identify tautomer-specific bands. Compare with solid-state NMR to detect crystal packing effects.
  • Computational : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to model tautomeric energies and predict dominant forms in solution. Validate against solvent-dependent UV-Vis spectral shifts .

Data Presentation Guidelines

  • Toxicology Data Table :

    Test TypeModel SystemResultReference
    CarcinogenicityRat (subcutaneous)Tumorigenic (ovarian tumors)
    Mutagenicity (in vitro)Human lymphocytesNegative (SLN assay)
  • Synthesis Optimization Checklist :

    • □ Reagent purity ≥98% (HPLC-verified)
    • □ Reaction monitored via TLC (Rf ~0.3 in ethyl acetate/hexane)
    • □ Final product lyophilized to remove solvent residues .

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